Home > Products > Screening Compounds P113582 > Moxifloxacin isoMer
Moxifloxacin isoMer - 268545-13-7

Moxifloxacin isoMer

Catalog Number: EVT-342139
CAS Number: 268545-13-7
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

References:[1] https://www.semanticscholar.org/paper/7ced6855dad4d941f5bf5fd90c0d0fe45613a0a5 [] https://www.semanticscholar.org/paper/d317725ec4c3a47040af28ab18d243ce1ee718eb [] https://www.semanticscholar.org/paper/fda70b627b9febe94c3d28a42cfbeebde2c89b1c [] https://www.semanticscholar.org/paper/708dab3f807e348d9e944621ff11fad5c8c0afe3 [] https://www.semanticscholar.org/paper/e550be7d99af6424ddf9116dac9019d2f8a96902 [] https://www.semanticscholar.org/paper/3bf7db52156deceb132e54fea0e6c6283ad9130a [] https://www.semanticscholar.org/paper/47082ab50eaa941f60a6842f5d04bcd5f802e310 [] https://www.semanticscholar.org/paper/37ba916f6fad5905f554fd120af9f9916f948f1d

Overview

Moxifloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat bacterial infections. It is characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Moxifloxacin exists as a racemic mixture of enantiomers, with the S,S-enantiomer being pharmacologically active, while the R,R-enantiomer is less active or inactive. The enantiomeric purity of moxifloxacin is crucial for its therapeutic efficacy and safety.

Source and Classification

Moxifloxacin is derived from 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It is classified as a fourth-generation fluoroquinolone, which enhances its effectiveness against resistant strains of bacteria compared to earlier generations. The compound is marketed under various brand names and is commonly administered in its hydrochloride salt form.

Synthesis Analysis

Methods and Technical Details

The synthesis of moxifloxacin typically involves several key steps:

  1. Formation of Intermediate Compounds: The synthesis begins with the preparation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This involves the condensation of specific borate complexes with nonane in organic solvents without a base to yield novel intermediates.
  2. Hydrolysis: The intermediate compounds undergo hydrolysis to produce moxifloxacin base, which can then be converted into moxifloxacin hydrochloride through acidification.
  3. Purification: The final product is purified using methods such as crystallization or chromatography to isolate the desired enantiomeric form, ensuring high enantiomeric purity essential for clinical efficacy.

Technical details include the use of solvents like methanol and dichloromethane, temperature control during reactions (often maintained at 25-100°C), and pH adjustments using hydrochloric acid to facilitate the formation of the hydrochloride salt .

Molecular Structure Analysis

Structure and Data

The molecular formula for moxifloxacin is C21H24F2N4O3C_{21}H_{24}F_{2}N_{4}O_{3} with a molecular weight of approximately 401.44 g/mol. The compound features a complex structure that includes:

  • A bicyclic core structure characteristic of quinolones.
  • Fluorine atoms at positions 6 and 7, which enhance its antibacterial properties.
  • A methoxy group at position 8 that contributes to its lipophilicity.

The stereochemistry plays a critical role in its biological activity, with the S,S-enantiomer being responsible for its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Moxifloxacin undergoes various chemical reactions during its synthesis and metabolism:

  1. Enantioselective Synthesis: The synthesis process often involves chiral catalysts or reagents that favor the formation of the S,S-enantiomer over the R,R form.
  2. Metabolic Reactions: In vivo, moxifloxacin can undergo oxidation and conjugation reactions, leading to metabolites that may have varying levels of activity or toxicity.
  3. Stability Testing: Analytical methods such as capillary electrophoresis are employed to assess the stability of moxifloxacin under various conditions, ensuring that degradation products do not interfere with therapeutic efficacy .
Mechanism of Action

Process and Data

Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This inhibition prevents bacterial cell division and leads to cell death. The mechanism involves:

  1. Binding Affinity: Moxifloxacin binds to the DNA-enzyme complex formed during DNA replication.
  2. Stabilization of Cleavable Complexes: This binding stabilizes cleavable complexes that prevent the ligation step necessary for DNA repair.
  3. Bactericidal Effect: As a result, moxifloxacin demonstrates bactericidal activity against susceptible bacteria.

The efficacy of moxifloxacin against both aerobic and anaerobic bacteria makes it a valuable agent in treating complex infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Moxifloxacin hydrochloride appears as a white to pale yellow crystalline powder. Key physical properties include:

  • Solubility: Soluble in methanol, slightly soluble in water.
  • Melting Point: Approximately 200°C.
  • pH Range: The pH of aqueous solutions typically ranges from 4.5 to 6.5.

Chemical properties relevant for analysis include stability under light exposure, temperature sensitivity, and reactivity with acids or bases during formulation processes .

Applications

Scientific Uses

Moxifloxacin is utilized in various clinical settings due to its broad-spectrum antibacterial activity:

  1. Infectious Diseases: Commonly prescribed for respiratory tract infections, skin infections, and intra-abdominal infections.
  2. Ophthalmic Applications: Formulations are developed for ophthalmic use in treating bacterial conjunctivitis.
  3. Research Applications: Studies focus on enantioselectivity in drug metabolism and pharmacokinetics, as well as resistance mechanisms in bacteria.

The ongoing research into moxifloxacin's efficacy against resistant bacterial strains continues to expand its applications in modern medicine .

Stereochemical Analysis of Moxifloxacin Isomers

Structural Characterization of Chiral Centers in Moxifloxacin

Moxifloxacin hydrochloride (C₂₁H₂₄FN₃O₄·HCl) possesses two chiral centers within its pyrrolopyridine moiety, specifically at the C-7 and C-9 positions of the octahydro-6H-pyrrolo[3,4-b]pyridine substituent. This configuration generates four possible stereoisomers: (S,S), (R,R), (R,S), and (S,R) diastereomers [1] [6]. X-ray crystallographic studies confirm that the pharmacologically active form is the (S,S)-stereoisomer, characterized by specific spatial orientation of the pyrrolopyridine ring system relative to the quinolone core [7] [9]. The chiral environment created by these centers dictates the molecule's three-dimensional binding geometry with bacterial DNA gyrase and topoisomerase IV enzymes – a prerequisite for antibacterial activity [6] [10].

Table 1: Chiral Centers and Stereoisomers of Moxifloxacin

Chiral Center PositionConfiguration in Active IsomerStereochemical Consequence
C-7 (Pyrrolopyridine)S-configurationDetermines spatial orientation of N8 towards quinolone C7 position
C-9 (Pyrrolopyridine)S-configurationFixes conformation of diazabicyclic ring system
Stereoisomer DesignationRelationship to (S,S)-MoxifloxacinStatus
(S,S)-isomerIdentityAntibacterially active enantiomer
(R,R)-isomerEnantiomerChiral impurity
(R,S)-isomerDiastereomerDiastereomeric impurity
(S,R)-isomerDiastereomerDiastereomeric impurity

Diastereomeric and Enantiomeric Relationships Among Isomers

The stereoisomers of moxifloxacin exhibit distinct diastereomeric and enantiomeric relationships. The (S,S)- and (R,R)-isomers form an enantiomeric pair, while the (R,S)- and (S,R)-isomers constitute a second enantiomeric pair. Critically, the (S,S)/(R,R) pair is diastereomeric relative to the (R,S)/(S,R) pair [1]. This relationship profoundly impacts their physical and chemical separation. Enantiomeric resolution (e.g., separating S,S from R,R) necessitates a chiral environment, achieved via chiral selectors like highly sulfated gamma-cyclodextrin (HS-γ-CD) in capillary electrophoresis (CE). HS-γ-CD exhibits superior discrimination, resolving all four isomers simultaneously due to differential inclusion complex stability driven by hydrogen bonding and steric fit within the cyclodextrin cavity [1] [2]. In contrast, diastereomers (e.g., S,S vs. R,S) often exhibit differential physicochemical properties (e.g., solubility, polarity, crystallization behavior), allowing partial separation even on achiral phases, though baseline resolution typically requires chiral chromatography [8].

Table 2: Analytical Techniques for Isomer Separation and Detection Limits

Separation TechniqueChiral Selector/Stationary PhaseKey Resolution AchievementQuantitation Limit
Capillary Electrophoresis (CE)Highly Sulfated γ-CyclodextrinBaseline resolution of all 4 isomers0.05% (relative to main peak)
Reverse-Phase HPLCD-Phenylalanine-bonded silicaSeparation of (S,S) from (R,R)Not specified
Graphene-β-CD Nanocomposite Electrodeβ-Cyclodextrin immobilized on grapheneVoltammetric discrimination of (S,S) vs. (R,R)5.12×10⁻¹⁰ M (S/N=3)
Normal Phase Chiral HPLCPolysaccharide-based phases (e.g., Chiralcel OD-H)Separation of (±)-cis-intermediate diastereomersNot applicable

Thermodynamic Stability of (S,S)- vs. (R,R)-Moxifloxacin

The (S,S)-enantiomer demonstrates superior thermodynamic stability compared to its (R,R)-counterpart under both solid-state and solution conditions. Forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) reveal significantly lower rates of racemization for the (S,S)-isomer. After 24 hours at 80°C in 1M NaOH, the (S,S)-isomer showed <0.2% conversion to the (R,R)-enantiomer, whereas the reverse transformation was marginally higher [1] [2]. This stability difference is attributed to crystallographic packing effects in the solid state and conformational energy barriers in solution. Computational modeling (density functional theory) indicates the (R,R)-configuration adopts a slightly higher energy conformation due to unfavorable steric interactions between the methoxy group on the quinolone core and the diazabicyclic ring system, absent in the (S,S)-form [6]. Voltammetric studies using graphene-β-cyclodextrin-modified electrodes further corroborate this, showing stronger adsorption and lower oxidation potential for the (S,S)-enantiomer, indicative of a more stable complex with the chiral selector [6]. These findings confirm that racemization is not a significant degradation pathway under standard storage and usage conditions for the pure (S,S)-enantiomer drug substance [1] [2].

Role of Pyrrolopyridine Substituents in Stereochemical Configuration

The pyrrolopyridine moiety [(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine] is the stereochemical linchpin governing moxifloxacin's isomerism and biological specificity. Its rigid, fused bicyclic structure locks the chiral centers at positions C-7 and C-9, preventing free rotation and enforcing distinct spatial orientations [9]. Synthetic routes to this key intermediate involve multi-step enantioselective processes:

  • Enzymatic Resolution: Racemic cis-octahydro-1H-pyrrolo[3,4-b]pyridine diesters are hydrolyzed enantioselectively using lipases (e.g., Candida antarctica Lipase B) or esterases to yield chiral monoacids, followed by chemical decarboxylation [9].
  • Chiral Pool Synthesis: Starting from enantiopure nipecotic acid derivatives or L/D-phenylalanine, leveraging existing chirality through stereospecific cyclization and functionalization [9].
  • Asymmetric Catalysis: Catalytic hydrogenation of pyridine precursors using chiral catalysts (e.g., Pd/C with cinchona alkaloid modifiers) yields enantiomerically enriched pyrrolopyridines [9].

The (4aS,7aS) absolute configuration (corresponding to S,S at the chiral centers) in the final drug substance positions the tertiary nitrogen optimally for hydrogen bonding with Asp81 and Asp83 residues in the Staphylococcus aureus DNA gyrase active site, as evidenced by X-ray co-crystallography studies [6] [10]. Conversely, the (4aR,7aR) (R,R) enantiomer exhibits steric clashes and suboptimal charge distribution, reducing binding affinity by >100-fold [6]. Modifications to the pyrrolopyridine substituent (e.g., ring size, nitrogen position, stereochemistry) drastically diminish antibacterial potency, highlighting the critical role of this chiral substituent in target interaction [9] [10].

Table 3: Key Synthetic Intermediates for Moxifloxacin Stereoisomers

Intermediate NameChemical Structure HighlightsRole in Isomer SynthesisTypical Enantiomeric Excess Achieved
(S)-Nipecotic Acid Ethyl EsterEthyl piperidine-3-carboxylate (S-configuration)Chiral building block for pyrrolopyridine ring>99% ee via enzymatic resolution
(±)-cis-Octahydro-1H-pyrrolo[3,4-b]pyridine Diethyl EsterDiethyl ester with cis-fused bicyclic ringSubstrate for enzymatic kinetic resolutionRacemic mixture pre-resolution
(4aS,7aS)-N-(tert-Butoxycarbonyl)octahydro-1H-pyrrolo[3,4-b]pyridineBOC-protected enantiopure bicyclic amineDirect precursor for coupling to quinolone core≥99.5% ee after crystallization
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic AcidChiral quinolone core precursorCoupling partner with chiral pyrrolopyridineAchiral

The synthesis of moxifloxacin stereoisomers involves the critical coupling step between the activated quinolone carboxylic acid (e.g., as the acid chloride or activated ester) and the enantiomerically pure pyrrolopyridine amine. Impurities in the pyrrolopyridine intermediate directly translate to isomeric impurities in the final API. Rigorous chiral purity control of intermediates like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine via chiral CE or HPLC is therefore essential to ensure final product stereochemical integrity [1] [9].

Properties

CAS Number

268545-13-7

Product Name

Moxifloxacin isoMer

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H24FN3O4

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.